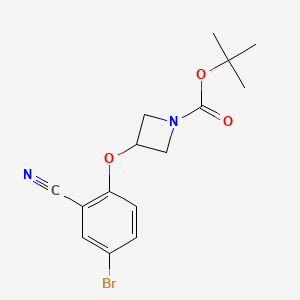![molecular formula C10H14ClN3O B1475150 1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol CAS No. 1566223-69-5](/img/structure/B1475150.png)
1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol
Vue d'ensemble
Description
1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol is a chemical compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 g/mol It is characterized by the presence of a pyrrolidine ring substituted with a chloropyrimidine moiety and an ethan-1-ol group
Méthodes De Préparation
The synthesis of 1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 6-chloropyrimidine-4-carbaldehyde with pyrrolidine in the presence of a suitable base to form the intermediate 1-(6-chloropyrimidin-4-yl)pyrrolidine. This intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield this compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form the corresponding alkane using strong reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The chloropyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The pyrrolidine ring may enhance the compound’s binding affinity and specificity for its targets . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural modifications.
Comparaison Avec Des Composés Similaires
1-[1-(6-Chloropyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol can be compared with other similar compounds, such as:
1-(6-Chloropyrimidin-4-yl)pyrrolidine: Lacks the ethan-1-ol group, which may affect its solubility and reactivity.
1-(6-Bromopyrimidin-4-yl)pyrrolidin-3-yl]ethan-1-ol: Contains a bromine atom instead of chlorine, which may influence its chemical and biological properties.
1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]ethan-1-ol: Contains a piperidine ring instead of pyrrolidine, which may alter its binding affinity and specificity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[1-(6-chloropyrimidin-4-yl)pyrrolidin-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7(15)8-2-3-14(5-8)10-4-9(11)12-6-13-10/h4,6-8,15H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBSEOGSMYASMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C2=CC(=NC=N2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 6-bromo-8-ethoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1475081.png)


![2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1475086.png)
![4-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1475087.png)
![7-Chloro-5-(methylthio)-3-(4-nitrophenyl)isothiazolo[4,5-d]pyrimidine](/img/structure/B1475088.png)

